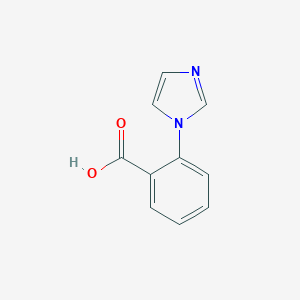

2-(1H-Imidazol-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-imidazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUJWVALPVZBOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383765 | |

| Record name | 2-(1H-Imidazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159589-67-0 | |

| Record name | 2-(1H-Imidazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1h Imidazol 1 Yl Benzoic Acid and Its Derivatives

Established Synthetic Routes for Imidazolyl Benzoic Acids

The creation of the bond between an aryl group and a nitrogen-containing heterocycle is a cornerstone of many synthetic strategies. For imidazolyl benzoic acids, the Ullmann-type coupling reaction is a prominent and well-documented method.

The Ullmann reaction, a classic method for forming aryl-aryl or aryl-heteroaryl bonds, traditionally involves the use of copper to facilitate the coupling of an aryl halide with a nucleophile. organic-chemistry.orgchem-station.com In the context of synthesizing 2-(1H-imidazol-1-yl)benzoic acid, this typically involves the reaction of a 2-halobenzoic acid with imidazole (B134444). The reactivity of the aryl halide follows the general trend of I > Br > Cl. chem-station.com

Modern iterations of the Ullmann reaction often employ copper catalysts, which offer milder reaction conditions compared to the stoichiometric copper used in classical procedures. organic-chemistry.org Copper(I) salts, such as copper(I) bromide (CuBr) or copper(I) iodide (CuI), are frequently used. organic-chemistry.orgnih.gov These catalysts facilitate the N-arylation of imidazoles with aryl halides. organic-chemistry.org For instance, the synthesis of this compound can be accomplished through the copper-catalyzed coupling of 2-iodobenzoic acid and imidazole. The mechanism is believed to involve the formation of a copper(I)-imidazole complex, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, which then undergoes reductive elimination to yield the final product and regenerate the copper(I) catalyst. organic-chemistry.org

A foundational approach to synthesizing this compound involves the nucleophilic substitution between 2-chlorobenzoic acid and imidazole. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K2CO3) at elevated temperatures.

The efficiency and scope of copper-catalyzed N-arylation reactions are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, ligand, base, solvent, and temperature.

Temperature: While traditional Ullmann reactions required high temperatures, often exceeding 200°C, modern catalytic systems have enabled these couplings to proceed at significantly lower temperatures. organic-chemistry.orgmatilda.science For example, some copper-catalyzed N-arylations of imidazoles can be conducted at temperatures as low as 60–80°C. organic-chemistry.org The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. researchgate.net

Solvent Systems: The choice of solvent is crucial for solubilizing the reactants and catalyst, and for influencing the reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used as they effectively dissolve the imidazole and the base. organic-chemistry.org In some cases, the reactions can even be performed in water, offering a more environmentally friendly approach. nih.gov

Ligand Design: The development of specialized ligands has been instrumental in improving the efficiency and substrate scope of copper-catalyzed Ullmann reactions. Ligands can stabilize the copper catalyst, enhance its reactivity, and facilitate the coupling of less reactive aryl halides. For the N-arylation of imidazoles, various ligands have been employed, including amino acids, pyridin-2-yl β-ketones, and oxalic diamides. organic-chemistry.orgorganic-chemistry.orgresearchgate.net For instance, N,N-dimethyl glycine (B1666218) has been shown to promote the Ullmann coupling of phenols and aryl halides. organic-chemistry.org The use of ligands like 4,7-dimethoxy-1,10-phenanthroline (B1245073) has enabled the N-arylation of imidazole with aryl iodides and bromides under mild conditions. organic-chemistry.org

| Parameter | Typical Conditions | Rationale/Effect |

| Catalyst | CuI, CuBr, Cu2O | Facilitates the C-N bond formation. organic-chemistry.orgnih.gov |

| Ligand | Amino acids, β-diketones | Stabilizes catalyst, improves efficiency. organic-chemistry.orgresearchgate.net |

| Base | K2CO3, Cs2CO3, KOH | Deprotonates imidazole, creating a better nucleophile. organic-chemistry.org |

| Solvent | DMF, DMSO | Polar aprotic, enhances solubility and reaction rate. organic-chemistry.org |

| Temperature | 60-120 °C | Affects reaction rate; lower temperatures are preferred. organic-chemistry.org |

Table 1: Typical Reaction Conditions for Copper-Catalyzed N-Arylation of Imidazoles.

One-pot multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single step, avoiding the isolation of intermediates. bohrium.com For the synthesis of imidazole-benzoic acid scaffolds, MCRs can be designed to construct the imidazole ring and incorporate the benzoic acid moiety simultaneously. nih.gov

One such approach could involve a four-component reaction (Ugi-4CR) using a substituted benzoic acid, an isocyanide, an amine, and an aldehyde or ketone. researchgate.net While not directly forming this compound, this methodology allows for the rapid generation of diverse imidazole-containing structures that could be further modified. researchgate.net For example, a multicomponent reaction of an α-diketone, an o-azidobenzaldehyde, a propargylic amine, and ammonium (B1175870) acetate (B1210297) can lead to complex fused imidazolo-triazolo-benzodiazepine systems. nih.gov

An alternative to forming the C-N bond to a pre-existing imidazole is to construct the imidazole ring onto a benzoic acid-containing precursor. Cyclocondensation reactions are a powerful tool for this purpose, involving the formation of a cyclic compound from one or more acyclic starting materials with the elimination of a small molecule like water. youtube.com

The Van Leusen imidazole synthesis is a versatile and widely used method for constructing the imidazole ring. ajrconline.orgorganic-chemistry.org This reaction typically involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an aldimine. organic-chemistry.orgnih.gov The aldimine can be pre-formed or generated in situ from an aldehyde and a primary amine. organic-chemistry.org

In the context of synthesizing a derivative of this compound, one could envision a strategy where the amine component contains the benzoic acid moiety. The reaction of TosMIC with an aldehyde and an aminobenzoic acid derivative would lead to the formation of the desired imidazole-benzoic acid scaffold. tsijournals.com The Van Leusen reaction is known for its flexibility and tolerance of various functional groups, making it a valuable tool in medicinal chemistry. ajrconline.orgtsijournals.com The mechanism proceeds through the nucleophilic addition of the aldehyde to TosMIC, followed by condensation with the amine, cyclization, and subsequent elimination of p-toluenesulfinic acid to form the aromatic imidazole ring. ajrconline.orgnih.gov

| Method | Key Reagents | Description |

| Ullmann Coupling | 2-halobenzoic acid, imidazole, Copper catalyst | Forms the C-N bond between the benzoic acid and imidazole rings. |

| One-Pot MCR | Benzoic acid derivative, aldehyde, amine, isocyanide | Assembles the imidazole ring and incorporates the benzoic acid in a single step. researchgate.net |

| Van Leusen Synthesis | TosMIC, aldehyde, aminobenzoic acid derivative | Constructs the imidazole ring from an aminobenzoic acid precursor. ajrconline.orgorganic-chemistry.org |

Table 2: Comparison of Synthetic Methodologies.

Other Synthetic Strategies for Imidazole-Containing Compounds

Beyond the primary methods for constructing the this compound framework, a variety of other synthetic strategies are employed for the synthesis of imidazole-containing compounds in general. These alternative routes offer flexibility in accessing a wide range of substituted imidazoles that can be precursors or analogs.

One of the foundational methods is the Debus-Radziszewski synthesis , which involves a three-component condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form a tri-substituted imidazole. Another classical approach is the Van Leusen imidazole synthesis , which utilizes the reaction of a tosylmethyl isocyanide (TosMIC) with an aldehyde or ketone. nih.gov

Modern synthetic chemistry has introduced more sophisticated methods. Transition metal-catalyzed reactions , particularly those using copper, have become prevalent. The Ullmann condensation, a copper-catalyzed N-arylation, is a key reaction for forming the bond between an aryl halide and the imidazole nitrogen. nih.govorganic-chemistry.org For instance, the synthesis of diaryl ethers, a related transformation, has been achieved using a Cu₂O/1H-imidazole-4-carboxylic acid catalytic system under mild conditions. nih.gov Palladium-catalyzed cross-coupling reactions are also employed, such as in the one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives from N-phenylbenzimidamides and aryl halides. rsc.org

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly substituted imidazoles in a single step. A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. researchgate.net

Other innovative strategies include the catalyst-free [3+2] cyclization of vinyl azides with amidines to produce 2,4-disubstituted-1H-imidazoles. acs.org Furthermore, Pummerer-like rearrangement induced cascade reactions can lead to highly substituted imidazoles under mild conditions. researchgate.net

Synthesis of Specific this compound Derivatives

The therapeutic potential and material properties of this compound can be fine-tuned by modifying either the benzoic acid portion or the imidazole ring. This has led to the development of specific synthetic routes targeting these derivatives.

Modification of the carboxylic acid group of this compound is a common strategy to create esters and amides, which can alter the compound's pharmacokinetic profile.

Esterification is a straightforward modification. For example, methyl 4-(1H-imidazol-1-yl)benzoate is synthesized by heating methyl 4-fluorobenzoate (B1226621) with imidazole and potassium carbonate in dimethylsulfoxide (DMSO). prepchem.com Similarly, the ester derivative 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate (B1222928) was prepared by reacting metronidazole (B1676534) with 2-bromobenzoic acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The hydrolysis of such esters, often under basic conditions using sodium hydroxide (B78521) or potassium hydroxide, can then yield the corresponding benzoic acid derivative. prepchem.comprepchem.com

Amide formation provides another class of derivatives. A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives has been synthesized, showcasing the conversion of a related acid intermediate into various amides. researchgate.net These reactions typically involve coupling the carboxylic acid with a desired amine using standard peptide coupling reagents.

The following table summarizes representative derivatives with modified benzoic acid moieties.

Table 1: Synthesis of this compound Derivatives with Modified Benzoic Acid Moieties| Derivative Name | Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Methyl 4-(1H-imidazol-1-yl)benzoate | Methyl 4-fluorobenzoate, Imidazole | K₂CO₃, DMSO, ~120°C | prepchem.com |

| 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate | Metronidazole, 2-Bromobenzoic acid | DCC, DMAP, CH₂Cl₂ | nih.gov |

| 4-[1-(2-Hydroxyphenyl)-2-(imidazol-1-yl)ethylthio]benzoic acid | Methyl 4-[1-(2-hydroxyphenyl)-2-(imidazol-1-yl)ethylthio]benzoate | NaOH (aq), Methanol | prepchem.com |

| Imidazol-1-yl-acetic acid | Benzyl 2-(1H-imidazol-1-yl)acetate | HCl (aq), 65°C | sciforum.net |

Introducing substituents onto the imidazole ring can significantly impact the biological activity and electronic properties of the parent compound.

Syntheses can be designed to build the substituted imidazole ring from acyclic precursors or to modify a pre-existing imidazole. For instance, C-2 aroyl-substituted imidazole derivatives can be synthesized in a one-pot, two-step reaction starting from acetophenone (B1666503) derivatives, which are first oxidized with selenium dioxide and then cyclized with ammonium acetate. nih.gov

A specific example is the synthesis of 2-ethyl-4-[[5-(formyl)-1H-imidazol-1-yl]methyl]benzoic acid, which involves the hydrolysis of the corresponding ester precursor. prepchem.com This demonstrates the feasibility of having substituents at various positions on the imidazole ring. Another approach involves the synthesis of 2-(arylamino)imidazoles, which has been used to produce potent and selective α2-adrenoceptor agonists. nih.gov Research has also been conducted on the synthesis of 2-amino-1-aryl-4-chloro-1H-imidazole-5-carboxylic acid derivatives from polyfunctional imidazoles. consensus.app

The table below provides examples of derivatives with substitutions on the imidazole ring.

Table 2: Synthesis of Derivatives with Substituted Imidazole Rings| Derivative Name | Synthetic Approach | Key Features | Reference |

|---|---|---|---|

| 2-Ethyl-4-[[5-(formyl)-1H-imidazol-1-yl]methyl]benzoic acid | Ester hydrolysis | Formyl and ethyl groups on imidazole | prepchem.com |

| C-2 Aroyl Imidazole Derivatives | One-pot from acetophenones | Aroyl group at C-2 of imidazole | nih.gov |

| 2-(Arylamino)imidazoles | Assembly from new reagent N-(2,2-diethoxyethyl)carbodiimide | Amino group at C-2 of imidazole | nih.gov |

| 2-Amino-1-aryl-4-chloro-1H-imidazole-5-carboxylic acids | From polyfunctional imidazoles | Amino, aryl, and chloro substitutions | consensus.app |

Green Chemistry Principles in the Synthesis of this compound Analogues

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazole derivatives to reduce environmental impact, improve efficiency, and enhance safety.

Microwave-assisted synthesis (MAS) has emerged as a powerful tool. It often leads to dramatically reduced reaction times, increased yields, and can frequently be performed under solvent-free conditions. asianpubs.orgijprdjournal.com For example, the synthesis of 2-(substituted phenyl)-1H-benzimidazole derivatives has been achieved rapidly and efficiently via microwave irradiation of 1,2-phenylenediamines and aldehydes without a solvent. researchgate.net Novel imidazo[1,2-a]pyrimidine (B1208166) containing imidazole derivatives have also been synthesized using microwave heating in ethanol (B145695), a greener solvent. nih.gov

Ultrasonic irradiation is another green technique that enhances reaction rates and yields. nih.gov The synthesis of 1,2,4,5-tetrasubstituted imidazoles has been accomplished in minutes at room temperature with high yields using a reusable nano-catalyst under ultrasonic conditions. mdpi.com This method avoids the harsh conditions and long reaction times associated with conventional heating. nih.govcapes.gov.brresearchgate.net

The development of one-pot, multicomponent reactions is inherently green as it reduces the number of synthetic steps and purification stages, thereby minimizing waste. nih.gov Additionally, the use of reusable catalysts , such as heterogeneous nano-catalysts or eutectic solvents, aligns with green chemistry principles by simplifying product isolation and reducing catalyst waste. mdpi.com For example, the synthesis of triaryl-1H-imidazoles has been efficiently catalyzed by a low-melting mixture of urea-ZnCl₂, which can be reused multiple times without losing activity. researchgate.net

The following table highlights various green chemistry approaches used in the synthesis of imidazole-containing compounds.

Table 3: Application of Green Chemistry Principles in Imidazole Synthesis| Green Chemistry Approach | Specific Method/Reaction | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | One-pot synthesis of 2-(substituted phenyl)-1H-benzimidazoles | Solvent-free, rapid reaction (seconds), high yields | researchgate.net |

| Ultrasonic Irradiation | One-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazoles | Reduced reaction time, increased yields, operational simplicity | nih.govcapes.gov.br |

| Reusable Catalyst | Nano-Bi₁.₅(Lu,Er)₀.₅O₃ catalyzed synthesis of tetrasubstituted imidazoles | High yields (~90%), short reaction time (5 min), catalyst reusability | mdpi.com |

| Solvent-Free Reaction | Sequential one-pot synthesis of imidazolidin-4-ones | Avoids hazardous solvents, high yields (90-98%), short reaction time | nih.gov |

| Microwave-Assisted One-Pot MCR | Synthesis of imidazo[1,2-a]pyrimidine containing imidazoles | Green solvent (ethanol), multicomponent, efficient heating | nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 1h Imidazol 1 Yl Benzoic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure of 2-(1H-Imidazol-1-yl)benzoic acid.

Proton NMR (¹H-NMR) spectroscopy of this compound allows for the identification and assignment of the various protons within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton.

The protons of the benzoic acid ring and the imidazole (B134444) ring resonate in distinct regions of the spectrum. The aromatic protons of the benzene (B151609) ring typically appear as a complex multiplet pattern in the downfield region, a consequence of their varied electronic environments and spin-spin coupling interactions. docbrown.info For the related compound, benzoic acid, these protons show resonances in distinct chemical environments. docbrown.info Similarly, the protons on the imidazole ring of this compound exhibit characteristic chemical shifts.

A representative analysis of the ¹H-NMR spectrum in a deuterated solvent like DMSO-d₆ would reveal the following characteristic signals:

A broad singlet corresponding to the acidic proton of the carboxyl group, typically observed far downfield.

A series of multiplets for the four protons on the disubstituted benzene ring.

Distinct signals for the three protons on the imidazole ring.

The integration of these signals provides a quantitative measure of the number of protons in each environment, further confirming the structure. docbrown.info

Table 1: Representative ¹H-NMR Chemical Shifts for the Protons of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 10 | Singlet (broad) |

| Imidazole Protons | 7.0 - 8.5 | Multiplets/Singlets |

| Aromatic Protons (Benzoic Acid Ring) | 7.4 - 8.0 | Multiplets |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the concentration.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides complementary information to ¹H-NMR by detailing the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their hybridization and the nature of the atoms attached to them.

In the ¹³C-NMR spectrum of this compound, the carbonyl carbon of the carboxylic acid group is a key diagnostic signal, typically appearing significantly downfield (around 166-173 ppm) due to the strong deshielding effect of the two oxygen atoms. For instance, the carbonyl carbon in benzoic acid itself resonates at approximately 172.6 ppm in CDCl₃. chemicalbook.com

The aromatic carbons of the benzene ring and the carbons of the imidazole ring resonate in the region of approximately 110-150 ppm. The specific chemical shifts are influenced by the substitution pattern. For example, in a related compound, the carbon atoms of a substituted benzoic acid were observed at δ 166.5, 133.8, 133.4, 133.2, 131.1, 129.3, and 128.4 ppm in DMSO. rsc.org

Table 2: Typical ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl Carbon (-COOH) | 165 - 175 |

| Imidazole Carbons | 115 - 140 |

| Aromatic Carbons (Benzoic Acid Ring) | 125 - 145 |

Note: These are approximate ranges and can be influenced by the solvent and other experimental conditions.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule and probing its conformational state. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.

FT-IR spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations of the functional groups in this compound.

A key feature in the FT-IR spectrum is the absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid group. For aromatic carboxylic acids like benzoic acid, this peak is typically strong and found in the range of 1710 to 1680 cm⁻¹. spectroscopyonline.com The exact position can be influenced by factors such as hydrogen bonding. In the solid state, benzoic acid often exists as a hydrogen-bonded dimer, which can broaden the O-H stretching vibration and shift the C=O stretch. spectroscopyonline.comdocbrown.info The O-H stretching vibration of the carboxylic acid is also a prominent feature, appearing as a very broad band in the region of 3300 to 2500 cm⁻¹, often overlapping with C-H stretching vibrations. spectroscopyonline.comdocbrown.info

The imidazole moiety also gives rise to characteristic absorptions. The N-H stretching vibration of the imidazole ring is expected, although it can be broad and may be involved in hydrogen bonding. A study on a related compound, 2-(tetrazol-5-yl)benzoic acid, identified an intramolecular N-H···O hydrogen bond, which significantly influences the vibrational frequencies. researchgate.net

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 |

| Imidazole | N-H Stretch | ~3100 - 3400 |

| Aromatic Ring | C-H Stretch | ~3000 - 3100 |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 |

| Carboxylic Acid | O-H Bend (out-of-plane) | 900 - 960 (broad) |

Mass Spectrometry for Molecular Weight Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight of a synthesized compound and assessing its purity.

For this compound, with a molecular formula of C₁₁H₁₀N₂O₂, the expected monoisotopic mass is approximately 202.07423 Da. uni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. mdpi.com

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. Fragmentation of the parent ion in the mass spectrometer can provide further structural information. For instance, a characteristic fragmentation pathway for deprotonated benzoic acid derivatives is the loss of carbon dioxide (CO₂). sci-hub.se The fragmentation pattern serves as a fingerprint that can aid in the structural confirmation of the molecule. Mass spectrometry is also highly effective for detecting and identifying impurities, thus playing a vital role in purity assessment. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of thermally labile molecules like this compound and its derivatives. This method allows for the production of gas-phase ions from solution without significant fragmentation. nih.gov

In the analysis of benzoic acid derivatives, ESI-MS is typically performed in negative ionization mode. This process often results in the formation of a deprotonated molecular ion, denoted as [M-H]⁻. Additionally, the formation of adduct ions, such as sodium-bridged dimers ([2M-2H+Na]⁻), can be observed. nih.gov The relative efficiency of forming these ions is influenced by the solution characteristics of the analyte, such as its pKa and octanol-water partition coefficient (log P), as well as its gas-phase basicity and proton affinity. nih.gov

For substituted benzoic acids, the position of electron-withdrawing groups can affect the sensitivity of the analysis. For instance, with halide-substituted benzoic acids, placing the substituent at the meta-position has been shown to provide the greatest enhancement in sensitivity. nih.gov While specific ESI-MS data for this compound is not detailed in the provided search results, the principles governing the analysis of related benzoic acid derivatives are directly applicable. The predicted collision cross-section values for a related isomer, 4-(1H-imidazol-2-yl)benzoic acid, provide an example of the type of data obtained, with the [M-H]⁻ adduct having a predicted CCS of 140.2 Ų. uni.lu

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been applied to various derivatives of imidazolyl-benzoic acid to elucidate their crystal structures. iucr.orgnih.govnih.goviucr.orgresearchgate.netnih.gov

The general procedure involves growing single crystals of the compound, which are then irradiated with X-rays. The resulting diffraction pattern is analyzed to determine the unit cell dimensions, space group, and the positions of all atoms in the crystal lattice. mdpi.com

Crystal Data for Related Imidazolyl-Benzoic Acid Derivatives:

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 4-(Imidazol-1-yl)benzoic acid researchgate.netnih.gov | C₁₀H₈N₂O₂ | Monoclinic | Pc | 4.1443 (11) | 6.6561 (19) | 15.706 (4) | 90 | 101.023 (7) | 90 | 425.3 (2) | 2 |

| 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid iucr.orgnih.goviucr.org | C₁₅H₁₂N₂O₂ | - | - | - | - | - | - | - | - | - | - |

| 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid nih.gov | C₂₅H₂₂N₂O₃ | Triclinic | P1 | 6.8710 (4) | 10.7188 (6) | 14.9178 (7) | 103.569 (4) | 93.094 (4) | 105.878 (5) | 1019.03 (10) | 2 |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, C-H···π Interactions)

The solid-state structure of imidazolyl-benzoic acid derivatives is stabilized by a network of intermolecular interactions. These non-covalent forces dictate the crystal packing and influence the physical properties of the material.

Hydrogen Bonding: A predominant interaction in these structures is the O-H···N hydrogen bond, where the carboxylic acid proton of one molecule interacts with a nitrogen atom of the imidazole or benzimidazole (B57391) ring of an adjacent molecule. nih.govresearchgate.netnih.gov C-H···O hydrogen bonds are also commonly observed, further linking the molecules. nih.govnih.gov In some cases, these hydrogen bonds lead to the formation of one-dimensional chains. nih.gov

π-Stacking: π-π interactions occur between the aromatic rings of adjacent molecules. For example, in 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the centroid-centroid distance between the benzimidazole and benzene rings is 3.6166 (15) Å. nih.goviucr.org

C-H···π Interactions: These interactions involve a hydrogen atom attached to a carbon atom interacting with the π-electron system of an aromatic ring. nih.govnih.gov

Together, these interactions, including hydrogen bonding and π-π stacking, can form complex supramolecular structures, such as zigzag chains. iucr.orgnih.gov

Dihedral Angles and Molecular Conformation

The conformation of imidazolyl-benzoic acid derivatives in the solid state is characterized by the dihedral angles between the planes of the aromatic rings. These angles are influenced by steric and electronic effects.

In 4-(Imidazol-1-yl)benzoic acid, the imidazole ring is twisted out of the plane of the benzene ring by a dihedral angle of 14.5 (1)°. researchgate.netnih.govdoaj.org For a related benzimidazole derivative, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the benzimidazole ring system is inclined to the benzene ring by a much larger angle of 78.04 (10)°. nih.goviucr.org In the more complex structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid, the central imidazole ring makes dihedral angles of 48.43 (10)°, 20.23 (10)°, and 75.38 (11)° with the benzene ring and two phenyl rings, respectively. nih.gov

Selected Dihedral Angles in Imidazolyl-Benzoic Acid Derivatives:

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) |

| 4-(Imidazol-1-yl)benzoic acid researchgate.netnih.govdoaj.org | Imidazole | Benzene | 14.5 (1) |

| 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid nih.goviucr.org | Benzimidazole | Benzene | 78.04 (10) |

| 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid nih.gov | Imidazole | Benzene | 48.43 (10) |

| 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid nih.gov | Imidazole | Phenyl 1 | 20.23 (10) |

| 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid nih.gov | Imidazole | Phenyl 2 | 75.38 (11) |

Chromatographic Techniques for Purification and Purity Evaluation

Chromatographic methods are essential for the purification and assessment of the purity of this compound and related compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

HPLC is a powerful technique for both the analysis and purification of imidazolyl-benzoic acid derivatives. While specific HPLC methods for this compound are not detailed in the provided search results, related compounds like 4-(Imidazol-1-yl)benzoic acid have been purified by recrystallization, and their purity can be assessed using techniques like HPLC. researchgate.net HPLC offers high resolution and sensitivity, making it suitable for determining the purity of the final product and for separating it from any unreacted starting materials or byproducts. Both analytical and preparative HPLC can be utilized, with the latter allowing for the isolation of larger quantities of the purified compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions. youtube.com In the synthesis of derivatives of imidazolyl-benzoic acid, TLC can be used to track the consumption of starting materials and the formation of the desired product. mdpi.comnih.gov

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is then developed in a suitable solvent system. sigmaaldrich.com By comparing the Rƒ values of the spots from the reaction mixture with those of the starting materials and the expected product, the progress of the reaction can be qualitatively assessed. youtube.com Visualization of the spots can be achieved using methods such as UV light or by staining with reagents like iodine. libretexts.org This allows for a quick determination of whether the reaction is complete or requires further time or adjustment of conditions. youtube.com

Coordination Chemistry of 2 1h Imidazol 1 Yl Benzoic Acid

2-(1H-Imidazol-1-yl)benzoic Acid as a Ligand in Metal Complexation

The unique arrangement of a nitrogen-donating imidazole (B134444) ring and an oxygen-donating carboxylate group allows this compound to act as a versatile building block in supramolecular chemistry. Its ability to chelate or bridge metal centers is fundamental to the creation of complex architectures with tailored properties.

The this compound ligand, upon deprotonation of the carboxylic acid, offers two primary sites for metal coordination: the carboxylate group and the nitrogen atom of the imidazole ring. The interplay between these groups allows for several coordination modes. Spectroscopic analyses, such as infrared (IR) spectroscopy, confirm the participation of both groups in metal binding. The disappearance of the C=O stretching vibration peak (around 1711 cm⁻¹) from the free ligand's spectrum and the appearance of bands associated with coordinated carboxylates indicate its involvement. kuleuven.be Simultaneously, a shift in the C=N stretching vibration of the imidazole ring (from approximately 1610 cm⁻¹) points to the coordination of the nitrogen atom to the metal center. kuleuven.be

The carboxylate group can coordinate to metal ions in a monodentate (binding through one oxygen atom), bidentate chelating (binding through both oxygen atoms to the same metal), or bidentate bridging fashion (binding to two different metal ions). The imidazole group typically coordinates through its lone pair of electrons on one of the nitrogen atoms, acting as a monodentate N-donor. This versatility allows the ligand to form discrete molecules, one-dimensional chains, two-dimensional layers, and complex three-dimensional frameworks.

The combination of N- and O-donor sites in imidazolyl benzoic acids facilitates the formation of stable complexes with a wide range of metal ions.

Transition Metal Ions: Stable complexes with d-block transition metals are well-documented. For instance, related imidazolyl benzoic acid ligands readily form coordination polymers with metals like zinc(II), cobalt(II), manganese(II), and cadmium(II). researchgate.netnih.gov In many of these structures, the metal ions adopt tetrahedral or octahedral geometries, coordinated by both the imidazole nitrogen and the carboxylate oxygen atoms. researchgate.netnih.govrsc.org The specific resulting structure, whether it be a 1D helical chain or a 2D laminar layer, is influenced by the metal ion's coordination preference and the reaction conditions. researchgate.netnih.gov

Rare Earth Metal Ions: The formation of stable complexes with lanthanides (rare earth elements) has also been demonstrated, often utilizing solvothermal synthesis methods. For example, a series of neutral mononuclear lanthanide complexes with the general formula [Ln(HL)₂(NO₃)₃] (where Ln = La, Ce, Nd, Eu, Gd, Dy, Ho and HL is 4′-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid) have been successfully synthesized. nih.govmdpi.com In these complexes, the lanthanide ion is coordinated by the ligand, showcasing the suitability of imidazolyl carboxylate ligands for complexing with f-block elements. nih.govmdpi.com The resulting complexes often exhibit interesting photophysical properties, such as the characteristic luminescence of europium(III) and terbium(III) ions. mdpi.comnih.gov

Table 1: Examples of Metal Complexes with Imidazolyl Carboxylate Ligands This table is based on data for the specified ligands and may include isomers of this compound.

| Metal Ion | Ligand | Formula of Complex | Resulting Structure | Reference |

|---|---|---|---|---|

| Zn(II) | 4-(1H-imidazol-1-yl) benzoic acid | [Zn(IBA)Cl]n | 2-D Laminar Layer | researchgate.netacs.org |

| Co(II) | 4-(1H-imidazol-1-yl) benzoic acid | [Co(IBA)Cl]n | 2-D Laminar Layer | researchgate.netacs.org |

| Mn(II) | bis(4-(1H-imidazol-1-yl)phenyl)methanone | Mn(H₂O)₄(L₁)₂₂ | Distorted Octahedral | nih.gov |

| Eu(III) | 4′-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid | [Eu(HL)₂(NO₃)₃] | Mononuclear Complex | nih.govmdpi.com |

| Tb(III) | 4-(dibenzylamino)benzoic acid | [Tb₂(L)₆(H₂O)₄] | Homodinuclear Species | nih.gov |

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of coordination polymers and MOFs from imidazolyl benzoic acid ligands is typically achieved through solvothermal, hydrothermal, or the more recent ionothermal methods. These techniques involve heating the constituent metal salts and organic ligands in a sealed vessel, allowing for the crystallization of the desired framework over hours or days.

Ionothermal synthesis utilizes ionic liquids as both the solvent and a potential template for the formation of coordination polymers. This method has been successfully employed to create two-dimensional (2-D) coordination polymers using 4-(1H-imidazol-1-yl) benzoic acid and metal chlorides (ZnCl₂ or CoCl₂). researchgate.netacs.orgtandfonline.com In a typical synthesis, the ligand and metal salt are heated in an ionic liquid, leading to the formation of crystalline products. tandfonline.com For example, the complexes [M(IBA)Cl]n (where M = Zn or Co) were obtained under ionothermal conditions. researchgate.netacs.org The resulting structures consist of 2-D layers built from M₂(CO₂)₂ building blocks, with the metal's tetrahedral coordination completed by a chloride ion. researchgate.netacs.org The ionic liquid plays a crucial role not only as a solvent but also in the crystallization process of the final polymeric structure. acs.org

Hydrothermal synthesis is a prevalent and environmentally friendly method for preparing coordination polymers, using water as the solvent under high pressure and temperature. researchgate.net This technique is widely used to generate a variety of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) structures from metal ions and organic linkers like imidazolyl benzoic acids. kuleuven.beresearchgate.net The process involves sealing the reactants in an autoclave and heating them, which facilitates the dissolution and subsequent crystallization of the framework. researchgate.net For instance, coordination polymers have been synthesized by reacting metal ions like zinc(II) or cadmium(II) with mixed-ligand systems that include flexible bis(imidazole) linkers and various aromatic dicarboxylates under hydrothermal conditions. kuleuven.bedntb.gov.ua The specific structure of the resulting polymer can be influenced by factors such as pH, temperature, and the molar ratios of the reactants. google.com

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their porous nature. Imidazolyl benzoic acid ligands are excellent candidates for MOF construction due to their rigidity and defined coordination vectors. dntb.gov.ua The reaction of metal ions with ligands such as 4-(1H-imidazol-4-yl)benzoic acid under various conditions has yielded a multitude of new MOFs. researchgate.net

These reactions can produce structures ranging from discrete molecules to complex 3D infinite networks. researchgate.net For example, using the 4-isomer of the ligand, researchers have synthesized a series of eleven new coordination polymers with Cu(II), Cd(II), Zn(II), and Co(II), demonstrating remarkable structural diversity. The resulting frameworks included 1D chains, 2D (4,4) networks, and various 3D interpenetrating nets. researchgate.net Similarly, related triazole-based benzoic acid ligands have been used to construct novel 3D coordination polymers with Cd(II) and Zn(II) through solvothermal self-assembly. kuleuven.be The choice of metal ion, ligand isomer, and ancillary ligands allows for precise control over the topology and properties of the final MOF. kuleuven.be

Table 2: Examples of MOFs and Coordination Polymers from Imidazolyl Benzoic Acid and Related Ligands

| Framework Name/Formula | Metal Ion(s) | Ligand(s) | Synthesis Method | Dimensionality/Topology | Reference |

|---|---|---|---|---|---|

| [Cu(4-HIBA)(Cl)] | Cu(II) | 4-(1H-imidazol-4-yl)benzoic acid | Solvothermal | 2D (4,4) network | researchgate.net |

| [Cd(4-HIBA)₂] | Cd(II) | 4-(1H-imidazol-4-yl)benzoic acid | Solvothermal | 3D (6⁵·8) net | researchgate.net |

| [Zn(4-HIBA)₂]·H₂O | Zn(II) | 4-(1H-imidazol-4-yl)benzoic acid | Solvothermal | 1D double chain | researchgate.net |

| [Cd₀.₅(L)(H₂O)] | Cd(II) | 2,4-bis-(triazol-1-yl)-benzoic acid | Solvothermal | 3D Framework | kuleuven.be |

| [Zn(L)(TPA)₀.₅]·H₂O | Zn(II) | 2,4-bis-(triazol-1-yl)-benzoic acid, Terephthalic acid | Solvothermal | 3D Framework | kuleuven.be |

| [Co(bipmo)(tbip)]·3H₂O | Co(II) | bis(4-(1H-imidazol-1-yl)phenyl)methanone, 5-tert-butylisophthalic acid | Solvothermal | 2D -> 3D Supramolecular | dntb.gov.ua |

Metal-Organic Frameworks (MOFs) incorporating Imidazolyl Benzoic Acid Ligands

Spectroscopic and Structural Analysis of Metal Complexes

While specific spectroscopic data for complexes of this compound are not detailed in the literature, the expected evidence for metal-ligand interactions can be inferred from the general behavior of carboxylate and imidazole ligands upon coordination.

Infrared (IR) Spectroscopy : The IR spectrum of the free ligand would show a characteristic C=O stretching vibration from the carboxylic acid group. Upon coordination of the carboxylate to a metal center, the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the deprotonated COO⁻ group would shift. The difference between these two frequencies (Δν = νₐₛ - νₛ) is often used to diagnose the coordination mode of the carboxylate (monodentate, bidentate chelating, or bridging). Furthermore, shifts in the C=N and C-N stretching vibrations of the imidazole ring would indicate its participation in coordination.

NMR Spectroscopy : In ¹H and ¹³C NMR spectra, the coordination of the imidazole nitrogen to a diamagnetic metal ion would typically cause a downfield shift of the proton and carbon signals adjacent to the coordinating nitrogen atom due to the donation of electron density to the metal.

For isomers like 4-(Imidazol-1-yl)benzoic acid, crystallographic studies have been performed, revealing details such as the dihedral angle between the imidazole and benzene (B151609) rings (14.5°) and the formation of hydrogen-bonded chains in the solid state. nih.gov Similar studies on metal complexes of the related ligand 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid show how the molecule coordinates to metal ions and forms supramolecular structures through various interactions. nih.goviucr.org

However, a search of crystallographic databases reveals no publicly available crystal structures for metal complexes derived specifically from This compound . Therefore, there are no direct crystallographic insights into its coordination modes, the resulting metal geometries, or the supramolecular architectures it may form.

Applications of Coordination Compounds Derived from this compound

Coordination complexes containing imidazole and carboxylate functionalities are widely explored for their catalytic activities. The metal center can act as a Lewis acid, while the ligand framework can provide a specific environment to enhance reaction rates and selectivity. It has been noted that the formation of transition metal complexes with ligands like this compound can enhance catalytic activity in organic transformations.

For example, copper-catalyzed reactions are a significant area of research where such ligands could be relevant. acs.org However, specific, documented examples of coordination compounds derived from This compound being used as catalysts in specific organic reactions, along with detailed research findings on their performance (e.g., turnover number, turnover frequency, and selectivity), are not found in the reviewed scientific literature.

Adsorption and Separation Properties

While studies focusing exclusively on this compound are limited, its structural motifs are archetypal for ligands used in creating porous coordination polymers and MOFs. These materials are renowned for their high porosity, large surface areas, and chemically tunable frameworks, making them exceptional candidates for adsorption and separation processes. The imidazole and carboxylate groups provide robust coordination sites to build stable porous networks, while the uncoordinated nitrogen atoms within the pores can serve as active sites for selective guest interactions.

Research on analogous MOFs constructed from similar imidazole-carboxylate linkers provides insight into the potential applications of frameworks derived from this compound. These related materials have demonstrated significant capabilities in the selective adsorption of gases and the removal of dyes from solutions. For instance, MOFs incorporating imidazole-based ligands have shown selective adsorption of CO₂ over N₂ and the ability to capture dye molecules like methyl orange and Congo red. researchgate.netresearchgate.net The mechanism behind this selectivity often involves a combination of pore size exclusion and specific chemical interactions (e.g., hydrogen bonding, acid-base interactions) between the guest molecules and the functional groups lining the MOF channels. nih.govchemicalpapers.com

The desolvated frameworks of certain cobalt(II) and zinc(II) MOFs containing imidazole ligands have notable adsorption capacities for water, methanol, and ethanol (B145695) vapors. rsc.org Furthermore, the introduction of defects, such as missing linkers or clusters, can create additional unsaturated coordination sites, enhancing pore space and facilitating mass transfer for the adsorptive removal of pollutants. chemicalpapers.com

Table 1: Examples of Adsorption Properties in Analogous Imidazole-Based MOFs

| MOF System | Adsorbate | Findings | Reference |

|---|---|---|---|

| [Co₄(μ₃-OH)₂(L)(BTB)₂(H₂O)₃]·5.6H₂O | CO₂, Methyl Orange (MO) | Exhibits selective adsorption of CO₂ over N₂ and effective capture of MO dye molecules. | researchgate.net |

| [Cd₃(L)₂(BTB)₂(μ₂-H₂O)]·7.4H₂O | CO₂, Ketone Molecules | Shows selective adsorption of CO₂ over N₂ and can be used as a luminescent probe for ketone detection. | researchgate.net |

| {Ba₂L(H₃CCOO)(DMF)₂}n | Congo Red | Demonstrates high efficiency (98.89% removal) as an adsorbent for Congo red dye. | researchgate.net |

| [Co₂(L)(OBA)₂]·8H₂O (desolvated) | H₂O, MeOH, EtOH | The activated framework shows significant adsorption capacity for water, methanol, and ethanol vapors. | rsc.org |

L = 1,3-di(1H-imidazol-4-yl)benzene; H₃BTB = 1,3,5-tri(4-carboxyphenyl)benzene; L = 4,4′,4″‐(1H‐imidazole‐2,4,5‐triyl)tribenzoic acid; L = 3,3′,5,5′-tetra(1H-imidazol-1-yl)-1,1′-biphenyl; TIBM = 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene

Development of Optical Components and Luminescent Materials

The development of luminescent materials is a significant area where this compound and its isomers serve as crucial building blocks. While the organic ligand itself may exhibit some native fluorescence, its primary role is in the construction of luminescent metal-organic frameworks and coordination polymers. rsc.org When complexed with metal ions, particularly those with d¹⁰ electron configurations like Zn(II) and Cd(II) or with lanthanides, the resulting materials can display intense and tunable luminescence. rsc.orgacs.org

This phenomenon arises from several potential mechanisms, including ligand-centered fluorescence, metal-centered emission, or, most commonly, charge transfer between the ligand and the metal center (ligand-to-metal charge transfer, LMCT). The ligand acts as an "antenna," absorbing energy and transferring it to the metal center, which then emits light. rsc.org

A prime example is the coordination polymer synthesized from the isomeric ligand, 4-(1H-imidazol-1-yl)benzoic acid (IBA), and zinc chloride. tandfonline.com The resulting 2-D laminar polymer, [Zn(IBA)Cl]n, exhibits two distinct photoluminescence emission peaks. The high-energy band is attributed to ligand-to-metal charge transfer, while the lower-energy emission is believed to originate from a ligand-centered transition. tandfonline.com

Table 2: Photoluminescence Properties of a [Zn(IBA)Cl]n Coordination Polymer

| Property | Value | Proposed Origin | Reference |

|---|---|---|---|

| Emission Peak 1 | 410 nm | Ligand-to-Metal Charge Transfer (LMCT) | tandfonline.com |

The versatility of this class of compounds allows for the design of materials with specific optical properties. By altering the metal ion or modifying the organic ligand, the emission wavelength and intensity can be fine-tuned. This has led to the development of MOFs that act as highly sensitive and selective luminescent sensors. For example, coordination polymers containing imidazole-based linkers have been successfully employed as fluorescent probes for detecting the presence of Fe³⁺ ions and small organic molecules like acetone (B3395972) through a luminescence quenching mechanism. researchgate.netresearchgate.net The robust and porous nature of these frameworks allows analytes to diffuse into the structure and interact with the metal centers or ligands, causing a detectable change in the material's luminescence. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic properties of 2-(1H-Imidazol-1-yl)benzoic acid and related structures.

Density Functional Theory (DFT) Studies on Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(2d,2p), are employed to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. These calculations provide precise bond lengths, bond angles, and dihedral angles.

Theoretical studies on similar benzoic acid derivatives have shown that the geometry optimized through DFT methods corresponds well with experimental data obtained from techniques like X-ray crystallography. The electronic structure analysis reveals the distribution of electron density across the molecule, highlighting regions that are electron-rich or electron-poor. This information is critical for understanding the molecule's reactivity and interaction with other chemical species.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Characteristics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity.

For molecules containing both electron-donating and electron-accepting moieties, the analysis of HOMO and LUMO can reveal the potential for intramolecular charge transfer (ICT). In the case of this compound, the imidazole (B134444) ring can act as an electron-donating group, while the benzoic acid moiety can function as an electron-accepting group. Theoretical calculations on analogous systems have shown that electronic excitations can lead to a transfer of charge from the HOMO, often localized on the donor part, to the LUMO, localized on the acceptor part. nih.gov This charge transfer is fundamental to the molecule's optical and electronic properties. nih.gov

Table 1: Frontier Molecular Orbital Energies and Properties

| Parameter | Value | Significance |

| EHOMO | Varies with calculation method | Electron-donating capacity |

| ELUMO | Varies with calculation method | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | Varies with calculation method | Chemical reactivity and stability |

Note: Specific energy values require dedicated DFT calculations for this exact molecule and can vary based on the computational method and basis set used.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer characteristics often exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and telecommunications. alrasheedcol.edu.iq Computational methods can predict these properties by calculating the first-order hyperpolarizability (β). mdpi.com A large β value indicates a strong NLO response.

The NLO properties of organic molecules are often associated with the presence of a π-conjugated system that connects an electron donor to an electron acceptor. jmcs.org.mx In this compound, the imidazole and benzene (B151609) rings form a π-system that can facilitate charge transfer. DFT calculations can be used to compute the static and dynamic hyperpolarizabilities, providing a theoretical assessment of the molecule's potential as an NLO material. alrasheedcol.edu.iqmdpi.com Studies on similar benzimidazole (B57391) derivatives have demonstrated that theoretical predictions of NLO properties can guide the synthesis of promising new materials. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.net

Prediction of Protein Binding and Ligand-Receptor Interactions.benchchem.comresearchgate.netnih.gov

Molecular docking simulations can predict the binding affinity and interaction patterns of this compound with various protein targets. The imidazole ring is capable of forming interactions with metal ions or active sites in proteins, while the benzoic acid group can participate in hydrogen bonding and hydrophobic interactions.

For instance, docking studies on similar benzoic acid derivatives have successfully predicted their binding to anti-apoptotic proteins like Mcl-1, where the carboxyl group forms a crucial hydrogen bond with an arginine residue. nih.gov The simulation identifies key amino acid residues within the protein's binding pocket that interact with the ligand through various forces, including hydrogen bonds, hydrophobic interactions, and π-π stacking. These predicted interactions provide a structural basis for the molecule's potential biological activity and can guide the design of more potent and selective derivatives. researchgate.netnih.gov

Table 2: Potential Ligand-Receptor Interactions from Molecular Docking

| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Carboxylic acid, Imidazole nitrogen | Arginine, Aspartic Acid, Serine, Threonine |

| Hydrophobic Interactions | Benzene ring, Imidazole ring | Leucine, Valine, Methionine, Phenylalanine |

| π-π Stacking | Benzene ring, Imidazole ring | Phenylalanine, Tyrosine, Tryptophan |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.org It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron distribution of the entire crystal.

Quantification of Hydrogen Bonding, π-Stacking, and Other Weak Interactions

The supramolecular architecture of crystalline organic compounds is governed by a variety of non-covalent interactions. For this compound, key interactions would include hydrogen bonds, π-stacking, and other weaker contacts.

In a study of the closely related compound, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, Hirshfeld surface analysis was employed to quantify the contributions of different intermolecular interactions. mdpi.comnih.gov This method allows for the visualization and quantification of contacts between atoms in a crystal. For the benzimidazole derivative, the analysis revealed significant contributions from O-H···N and C-H···O hydrogen bonds, accounting for 9% and 11.8% of the total Hirshfeld surface, respectively. mdpi.comnih.gov Furthermore, H···H (42.4%), C···H/H···C (27.4%), and N···H/H···N (9%) interactions were also identified as major contributors to the crystal packing. mdpi.com A π–π stacking interaction was also observed with a centroid–centroid distance of 3.6166 (15) Å. mdpi.com

For another analogue, 4-(Imidazol-1-yl)benzoic acid, crystallographic studies have detailed the hydrogen bonding network. derpharmachemica.com Intermolecular O-H···N hydrogen bonds link the molecules into chains, which are further connected by weaker C-H···O interactions. derpharmachemica.com The dihedral angle between the imidazole and benzene rings in this isomer is 14.5 (1)°. derpharmachemica.com Such data is critical for understanding the three-dimensional arrangement of molecules in the solid state.

A comprehensive theoretical study on this compound would likely involve similar analyses to quantify these crucial non-covalent interactions, providing insight into its crystal packing and polymorphism.

Vibrational Energy Distribution Analysis (VEDA)

Vibrational Energy Distribution Analysis (VEDA) is a computational technique used to assign theoretical vibrational modes to experimentally observed infrared and Raman spectra. researchgate.net This analysis provides a quantitative measure of the contribution of individual internal coordinates (like bond stretching or angle bending) to each vibrational mode, known as the Potential Energy Distribution (PED). mdpi.comresearchgate.netnih.gov

For the analogous compound 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, a detailed VEDA analysis was performed using the B3LYP/6-311++G(d,p) basis set. mdpi.comresearchgate.netdntb.gov.ua For instance, the O-H stretching vibration was found to have a PED contribution of 100%, indicating a pure stretching mode. mdpi.com In contrast, the C=O stretching mode was mixed with other vibrations like C=C stretching and C-H stretching. mdpi.com The C-H stretching vibrations were observed in the range of 3123–2927 cm⁻¹ with varying PED contributions. mdpi.com

A similar VEDA study on this compound would be invaluable for accurately interpreting its vibrational spectra and understanding the coupling between different vibrational modes within the molecule.

Electronic Transition Analysis and Energy Band Gap Determination

The electronic properties of a molecule, such as its electronic transitions and energy band gap, are fundamental to its potential applications in materials science and optoelectronics. These properties can be investigated using a combination of experimental techniques like UV-vis spectroscopy and theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT). derpharmachemica.comuninsubria.it

For 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the energy band gap (Eg) was determined to be 4.6 eV from a Tauc plot of the absorption spectra. mdpi.com This large band gap was attributed to high π-conjugation within the molecule. mdpi.com Theoretical calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound revealed that charge transfer occurs within the molecule. researchgate.netdntb.gov.ua The effect of different solvents on the electronic transitions has also been investigated, providing insights into the solvatochromic behavior of the molecule. mdpi.com

In a study on another imidazole derivative, (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide, the HOMO-LUMO energy gap was calculated to be 4.0621 eV in the gas phase. researchgate.net The distribution of the HOMO and LUMO orbitals indicated the regions of electron donation and acceptance within the molecule. researchgate.net

A thorough electronic structure analysis of this compound, including the calculation of its HOMO-LUMO gap and simulation of its electronic absorption spectrum using TD-DFT, would be essential for understanding its electronic behavior and assessing its potential for use in electronic devices.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Routes and Sustainable Methodologies

While established methods for synthesizing 2-(1H-Imidazol-1-yl)benzoic acid and its derivatives exist, researchers are increasingly focused on developing novel, more sustainable synthetic routes. Current methods often rely on copper-catalyzed coupling reactions. Future efforts will likely concentrate on greener alternatives that minimize the use of heavy metals, reduce reaction steps, and utilize more environmentally friendly solvents and reagents. rsc.org The development of one-pot syntheses and flow chemistry processes could also enhance efficiency and scalability. Furthermore, exploring enzymatic or biocatalytic approaches could offer highly selective and sustainable pathways to this and related imidazole-containing compounds.

Advanced Materials Science Applications beyond Coordination Polymers

Although this compound and its analogs have been extensively used in the construction of coordination polymers and metal-organic frameworks (MOFs), future research is expected to venture into other areas of materials science. nih.govresearchgate.net The unique electronic and structural properties of this compound make it a candidate for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics. ltom.com Its ability to participate in hydrogen bonding and π–π stacking interactions could also be harnessed for the creation of self-healing materials and supramolecular gels.

Interdisciplinary Research with Biological and Pharmaceutical Sciences

The imidazole (B134444) ring is a common feature in many biologically active molecules, and this compound is no exception. mdpi.comresearchgate.net Emerging research is focused on a deeper exploration of its pharmacological potential. Studies have already indicated antimicrobial and anti-inflammatory properties. researchgate.net Future interdisciplinary research will likely involve screening this compound and its derivatives against a wider range of biological targets, including enzymes and receptors implicated in various diseases. acs.orgnih.gov There is particular interest in its potential as an anticancer, antiviral, and antifungal agent. researchgate.netclinmedkaz.org The synthesis of new derivatives by modifying the benzoic acid and imidazole moieties could lead to the discovery of potent and selective therapeutic agents. researchgate.netelsevierpure.com

Table 1: Investigated Pharmacological Activities of Imidazole Derivatives

| Pharmacological Activity | Description | Key Findings |

| Antimicrobial | Inhibition of the growth of bacteria and fungi. | Derivatives have shown efficacy against strains like S. aureus and C. albicans. clinmedkaz.org |

| Anti-inflammatory | Reduction of inflammation. | Some imidazole-based compounds are known to inhibit cyclooxygenase (COX) enzymes. researchgate.netnih.gov |

| Anticancer | Inhibition of cancer cell growth. | Certain benzimidazole (B57391) derivatives have exhibited antitumor activity against various cancer cell lines. researchgate.netelsevierpure.com |

| Antiviral | Inhibition of viral replication. | The imidazole scaffold is present in some antiviral drugs, suggesting potential for new discoveries. mdpi.comresearchgate.net |

| Antifungal | Inhibition of fungal growth. | Benzoic acid and its derivatives are utilized for their antifungal properties in topical treatments. eaht.org |

Development of Sensing and Detection Technologies

The ability of the imidazole and carboxylic acid groups to interact with various ions and molecules makes this compound a promising candidate for the development of chemical sensors. clausiuspress.comalliedacademies.org Research is underway to create fluorescent and colorimetric sensors for the detection of specific metal ions, anions, and small organic molecules. rsc.org For instance, imidazole-based fluorescent chemosensors have been developed for the reversible detection of cyanide and mercury ions. rsc.org Future work may focus on enhancing the selectivity and sensitivity of these sensors and integrating them into practical devices for environmental monitoring, food safety, and medical diagnostics. nih.govresearchgate.net

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is becoming increasingly crucial in chemical research. mdpi.com For this compound, computational tools are being used to predict the properties of new derivatives and to understand their interactions with biological targets and materials. researchgate.netmdpi.com This rational design approach allows researchers to prioritize the synthesis of compounds with the highest potential for a desired application, thereby saving time and resources. nih.govtandfonline.comrsc.org Future research will likely see a greater integration of techniques like density functional theory (DFT) calculations, molecular docking, and molecular dynamics simulations to guide the development of novel materials and therapeutic agents based on this versatile scaffold. nih.govnih.gov

Q & A

Basic: What are the standard synthetic routes for 2-(1H-Imidazol-1-yl)benzoic acid, and how can reaction yields be optimized?

Answer:

The compound is commonly synthesized via Ullmann-type coupling, where a halobenzoic acid (e.g., 2-iodobenzoic acid) reacts with imidazole in the presence of a copper catalyst (e.g., CuCl), base (K₂CO₃), and ligand (N,N-dimethylethane-1,2-diamine) in DMF at 120°C for 24 h under argon . Yield optimization involves:

- Catalyst loading : Reducing CuCl to 0.05–0.1 eq minimizes side reactions.

- Purification : Reverse-phase HPLC with gradients of acetonitrile/water (0.05% FA) effectively isolates the product .

- Solvent choice : Polar aprotic solvents like DMF enhance solubility of intermediates.

Advanced: How can computational methods resolve contradictions in structure-activity relationships (SAR) between this compound and its analogs?

Answer:

Discrepancies in SAR data (e.g., varying bioactivity in derivatives) can be addressed via:

- Molecular docking : Simulate interactions with targets like G-protein-coupled receptors (GPCRs) to identify critical binding motifs (e.g., the benzoic acid moiety’s hydrogen bonding vs. imidazole’s π-π stacking) .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate physicochemical properties with observed activities (e.g., antimicrobial vs. anticancer effects) .

- Free-energy perturbation (FEP) : Quantify the impact of substituents (e.g., methyl groups at the imidazole 2-position) on binding affinities .

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR confirms regioselectivity (e.g., imidazole substitution at C1 vs. C2) and purity. Key signals: ~8.5 ppm (imidazole H2/H4), 13.1 ppm (COOH) .

- X-ray crystallography : SHELXL refines crystal structures, resolving challenges like twinning or disordered solvent molecules. Example: Space group P 1 with Z = 2 for 4-(imidazol-1-yl)benzoic acid .

- HPLC-MS : Validates molecular weight (MW 188.18) and detects impurities (e.g., unreacted halobenzoic acid) .

Advanced: How can researchers design experiments to evaluate the metabolic stability of this compound in preclinical studies?

Answer:

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. Low stability (<30% remaining at 1 h) suggests rapid Phase I oxidation .

- CYP inhibition screening : Test against CYP3A4/2D6 to predict drug-drug interactions.

- In vivo PK : Administer orally/IV to rodents; collect plasma for AUC and half-life analysis. Correlate with LogD (measured via shake-flask) to assess absorption .

Basic: What are the common challenges in purifying this compound, and how are they mitigated?

Answer:

- Challenge 1 : Co-elution of byproducts (e.g., dimerized imidazole derivatives).

- Solution : Use preparative HPLC with extended gradient elution (5–90% acetonitrile over 30 min) .

- Challenge 2 : Acidic degradation during storage.

Advanced: How do conflicting reports on the biological activity of this compound derivatives inform target validation strategies?

Answer:

Contradictory data (e.g., anticancer activity in one study vs. inactivity in another) necessitate:

- Orthogonal assays : Confirm hits using both cell viability (MTT) and apoptosis markers (caspase-3/7 activation).

- Target engagement studies :

Basic: What role does the benzoic acid moiety play in the compound’s solubility and bioavailability?

Answer:

- Solubility : The carboxyl group enhances aqueous solubility (~2.1 mg/mL at pH 7.4) but reduces permeability.

- Bioavailability : Ester prodrugs (e.g., methyl ester) improve logP by 1.5 units, enhancing intestinal absorption .

Advanced: How can researchers leverage fragment-based drug discovery (FBDD) to optimize this compound for kinase inhibition?

Answer:

- Fragment screening : Use X-ray crystallography to identify binding poses in kinase ATP pockets (e.g., EGFR, ABL1).

- Structure-guided optimization : Add substituents (e.g., fluoro at C5 of benzoic acid) to fill hydrophobic regions.

- Kinase profiling : Test against a panel of 100+ kinases to assess selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.